REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.Cl.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][NH2:17])=[CH:12][CH:11]=1.C([O-])(=O)C.[Na+]>C(O)C>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][N:17]=[CH:6][C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)=[CH:12][CH:11]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C=O
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated on a water bath for 30 minutes
|
Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was collected
|
Type
|
CUSTOM
|
Details
|
crystallized from ethyl alcohol
|
Type
|
CUSTOM
|
Details
|
to give 1
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)NN=CC=1SC=CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |